L-Lactic Acid

Catalog No.
S533350
CAS No.
79-33-4
M.F
C3H6O3
M. Wt
90.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Lactic Acid

CAS Number

79-33-4

Product Name

L-Lactic Acid

IUPAC Name

(2S)-2-hydroxypropanoic acid

Molecular Formula

C3H6O3

Molecular Weight

90.08 g/mol

InChI

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1

InChI Key

JVTAAEKCZFNVCJ-REOHCLBHSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2 Hydroxypropanoic Acid, 2 Hydroxypropionic Acid, 2-Hydroxypropanoic Acid, 2-Hydroxypropionic Acid, Ammonium Lactate, D Lactic Acid, D-Lactic Acid, L Lactic Acid, L-Lactic Acid, Lactate, Lactate, Ammonium, Lactic Acid, Propanoic Acid, 2-Hydroxy-, (2R)-, Propanoic Acid, 2-Hydroxy-, (2S)-, Sarcolactic Acid

Canonical SMILES

CC(C(=O)O)O

Isomeric SMILES

C[C@@H](C(=O)O)O

The exact mass of the compound L-Lactic acid is 90.0317 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Hydroxy Acids - Lactates. It belongs to the ontological category of (2S)-2-hydroxy monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: EPA Safer Chemical Functional Use Classes -> Antimicrobial Actives;Chelating Agents;Preservatives and Antioxidants;Processing Aids and Additives. However, this does not mean our product can be used or applied in the same or a similar way.

L-Lactic Acid (CAS 79-33-4) is the naturally occurring, physiologically active enantiomer of lactic acid. As a chiral alpha-hydroxy acid (AHA), it serves as a critical monomer for biodegradable polymers, a biocompatible pharmaceutical excipient, and a gentle cosmetic exfoliant. Unlike racemic mixtures, enantiomerically pure L-lactic acid allows for precise control over polymer stereochemistry, yielding high-strength, semi-crystalline materials. Furthermore, its exclusive compatibility with human metabolic pathways makes it the only acceptable isomer for specific nutritional and medical applications [1].

Generic substitution of lactic acid isomers or related AHAs leads to severe functional and safety failures. In polymerization, replacing L-lactic acid with racemic DL-lactic acid disrupts chain regularity, yielding an amorphous polymer (PDLLA) that lacks the mechanical strength and thermal stability of semi-crystalline PLLA[1]. In nutritional and pharmaceutical contexts, utilizing synthetic DL-lactic acid introduces the D-isomer, which is poorly metabolized by humans and can trigger D-lactic acidosis, particularly in infants [2]. In cosmetics, substituting with the smaller glycolic acid increases epidermal penetration speed, leading to significantly higher rates of barrier disruption and erythema in sensitive skin [3].

Polymer Crystallinity and Thermal Stability: L-Lactic vs. DL-Lactic Acid

The stereochemical purity of the lactic acid monomer strictly dictates the macroscopic properties of the resulting polylactide. Polymerizing enantiopure L-lactic acid produces Poly(L-lactic acid) (PLLA), which is highly stereoregular and semi-crystalline, exhibiting a distinct melting temperature (Tm) of 170-180 °C. In contrast, the use of racemic DL-lactic acid yields Poly(DL-lactic acid) (PDLLA), an irregular, completely amorphous polymer that lacks a melting point and only exhibits a glass transition temperature (Tg) of approximately 60 °C [1].

Evidence DimensionPolymer thermal behavior and crystallinity
Target Compound DataL-Lactic Acid (yielding PLLA): Semi-crystalline, Tm = 170-180 °C
Comparator Or BaselineDL-Lactic Acid (yielding PDLLA): Amorphous, No Tm (Tg ~ 60 °C)
Quantified DifferenceTransition from an amorphous solid to a high-strength semi-crystalline thermoplastic with a defined melting point.
ConditionsPolymerization of lactic acid monomers into high-molecular-weight polylactides.

Buyers manufacturing load-bearing biomedical implants, durable films, or high-strength fibers must procure enantiopure L-lactic acid to ensure polymer crystallinity.

Metabolic Safety and Regulatory Compliance in Nutrition

Human metabolism relies exclusively on L-lactate dehydrogenase, meaning only the L-enantiomer of lactic acid is efficiently processed. The D-isomer, present in synthetic DL-lactic acid, is poorly metabolized and can accumulate in the blood, leading to D-lactic acidosis [1]. Consequently, regulatory bodies such as the Codex Alimentarius strictly mandate that only L-lactic acid (or L-lactic acid-producing bacteria) be used in infant formulas, explicitly prohibiting the D-isomer [2].

Evidence DimensionMetabolic processing and regulatory safety
Target Compound DataL-Lactic Acid: Fully metabolized via human L-lactate dehydrogenase; Codex-approved for infants.
Comparator Or BaselineD-Lactic Acid (or DL-Lactic): Poorly metabolized; causes D-lactic acidosis; prohibited in infant formula.
Quantified Difference100% metabolic compatibility versus toxic accumulation risk and absolute regulatory prohibition.
ConditionsHuman ingestion and metabolic processing, specifically in infants or patients with compromised bowel function.

Procurement for infant nutrition, IV fluids, and pharmaceutical excipients must strictly specify L-lactic acid to avoid severe metabolic toxicity and regulatory violations.

Dermal Penetration Profile and Exfoliant Tolerability vs. Glycolic Acid

In dermatological formulations, L-lactic acid provides a significantly gentler exfoliation profile compared to the simplest AHA, glycolic acid. Because L-lactic acid has a larger molecular weight (90.08 Da) than glycolic acid (76.05 Da), it penetrates the stratum corneum more slowly and remains primarily in the upper epidermal layers [1]. Clinical comparisons demonstrate that at equivalent concentrations, L-lactic acid produces approximately 20-25% less irritation and stinging than glycolic acid, while uniquely acting as a humectant to increase ceramide production [2].

Evidence DimensionMolecular weight and irritation potential
Target Compound DataL-Lactic Acid: 90.08 Da; slower penetration, ~20-25% less irritation.
Comparator Or BaselineGlycolic Acid: 76.05 Da; rapid penetration, higher stinging/redness.
Quantified Difference18% larger molecular size resulting in a quantifiable reduction in dermal irritation and barrier disruption.
ConditionsTopical application of AHA exfoliants on human skin at equivalent concentrations.

Cosmetic formulators targeting sensitive or reactive skin demographics must select L-lactic acid over glycolic acid to balance exfoliation efficacy with barrier preservation.

Synthesis of High-Strength Biodegradable Plastics

L-lactic acid is the mandatory precursor for Poly(L-lactic acid) (PLLA), utilized in 3D printing filaments, agricultural films, and durable packaging where semi-crystalline thermal stability (Tm > 170 °C) is required[1].

Bioresorbable Medical Implants and Sutures

The predictable degradation rate and high mechanical strength of PLLA (derived exclusively from L-lactic acid) make it the standard material for orthopedic pins, stents, and resorbable sutures, where amorphous PDLLA would fail prematurely [1].

Infant Nutrition and Pharmaceutical Solutions

Due to the human body's inability to efficiently metabolize the D-isomer, L-lactic acid is the only legally and metabolically viable isomer for use in infant formulas, Ringer's lactate IV solutions, and internal pharmaceutical excipients[2].

Sensitive-Skin Dermatological Formulations

Formulators choose L-lactic acid over glycolic acid for chemical peels, serums, and lotions targeting sensitive skin, leveraging its larger molecular size to prevent rapid, irritating penetration while boosting stratum corneum hydration[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid; NKRA
Solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS]
Liquid

XLogP3

-0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

90.031694049 Da

Monoisotopic Mass

90.031694049 Da

Heavy Atom Count

6

Appearance

Solid powder

Melting Point

16.8 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

F9S9FFU82N

Related CAS

26811-96-1

GHS Hazard Statements

Aggregated GHS information provided by 1170 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1170 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 1169 of 1170 companies with hazard statement code(s):;
H315 (90.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (94.53%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Prevention of pregnancy

Pharmacology

Lactic Acid, L- is the levorotatory isomer of lactic acid, the biologically active isoform in humans. Lactic acid or lactate is produced during fermentation from pyruvate by lactate dehydrogenase. This reaction, in addition to producing lactic acid, also produces nicotinamide adenine dinucleotide (NAD) that is then used in glycolysis to produce energy source adenosine triphosphate (ATP).

Pictograms

Irritant

Corrosive;Irritant

Other CAS

79-33-4

Wikipedia

L-lactic acid

Use Classification

EPA Safer Chemical Functional Use Classes -> Antimicrobial Actives;Chelating Agents;Preservatives and Antioxidants;Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Human Drugs -> EU pediatric investigation plans
Fragrance Ingredients

General Manufacturing Information

Wholesale and Retail Trade
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
All Other Chemical Product and Preparation Manufacturing
Propanoic acid, 2-hydroxy-, (2S)-: ACTIVE

Dates

Last modified: 08-15-2023
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